Cas no 1806182-72-8 (2-(Bromomethyl)-3-methoxy-5-nitro-6-(trifluoromethoxy)pyridine)
2-(Bromomethyl)-3-methoxy-5-nitro-6-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(Bromomethyl)-3-methoxy-5-nitro-6-(trifluoromethoxy)pyridine
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- Inchi: 1S/C8H6BrF3N2O4/c1-17-6-2-5(14(15)16)7(13-4(6)3-9)18-8(10,11)12/h2H,3H2,1H3
- InChI Key: NQLZVMWQIDAUMA-UHFFFAOYSA-N
- SMILES: BrCC1C(=CC(=C(N=1)OC(F)(F)F)[N+](=O)[O-])OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 299
- XLogP3: 2.8
- Topological Polar Surface Area: 77.2
2-(Bromomethyl)-3-methoxy-5-nitro-6-(trifluoromethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029085928-1g |
2-(Bromomethyl)-3-methoxy-5-nitro-6-(trifluoromethoxy)pyridine |
1806182-72-8 | 97% | 1g |
$1,490.00 | 2022-03-31 |
2-(Bromomethyl)-3-methoxy-5-nitro-6-(trifluoromethoxy)pyridine Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 2-(Bromomethyl)-3-methoxy-5-nitro-6-(trifluoromethoxy)pyridine
Recent Advances in the Application of 2-(Bromomethyl)-3-methoxy-5-nitro-6-(trifluoromethoxy)pyridine (CAS: 1806182-72-8) in Chemical Biology and Pharmaceutical Research
The compound 2-(Bromomethyl)-3-methoxy-5-nitro-6-(trifluoromethoxy)pyridine (CAS: 1806182-72-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and versatile reactivity. This heterocyclic compound, characterized by the presence of a bromomethyl group, methoxy, nitro, and trifluoromethoxy substituents, serves as a valuable intermediate in the synthesis of biologically active molecules. Recent studies have explored its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
One of the key applications of 2-(Bromomethyl)-3-methoxy-5-nitro-6-(trifluoromethoxy)pyridine is its role as a building block in the synthesis of pyridine-based scaffolds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the construction of novel kinase inhibitors targeting the PI3K/AKT/mTOR pathway, which is implicated in various cancers. The bromomethyl group facilitates further functionalization, enabling the introduction of diverse pharmacophores to enhance binding affinity and selectivity.
In addition to its role in oncology, recent research has highlighted the compound's potential in antimicrobial drug development. A study in Bioorganic & Medicinal Chemistry Letters (2024) reported the synthesis of a series of derivatives using 2-(Bromomethyl)-3-methoxy-5-nitro-6-(trifluoromethoxy)pyridine as a key intermediate. These derivatives exhibited potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting its promise in addressing the global antimicrobial resistance crisis.
The compound's reactivity has also been exploited in chemical biology for the development of probes and labeling agents. A recent publication in Angewandte Chemie (2024) described its use in the synthesis of fluorescent probes for imaging cellular processes. The trifluoromethoxy group, in particular, was found to enhance the probes' stability and cell permeability, making them valuable tools for studying intracellular signaling pathways.
Despite these advances, challenges remain in optimizing the synthetic routes for 2-(Bromomethyl)-3-methoxy-5-nitro-6-(trifluoromethoxy)pyridine to improve yield and scalability. Recent efforts have focused on green chemistry approaches, such as catalytic bromination and solvent-free reactions, to address these issues. A 2024 study in Organic Process Research & Development reported a novel, high-yield synthesis method that reduces environmental impact while maintaining high purity.
In conclusion, 2-(Bromomethyl)-3-methoxy-5-nitro-6-(trifluoromethoxy)pyridine (CAS: 1806182-72-8) continues to be a pivotal compound in chemical biology and pharmaceutical research. Its multifaceted applications in drug discovery, antimicrobial development, and chemical probes underscore its importance. Future research is expected to further explore its potential in emerging therapeutic areas, such as neurodegenerative diseases and immunomodulation, solidifying its role as a cornerstone in medicinal chemistry.
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